1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC16802837
InChI: InChI=1S/C14H12N4O3S/c15-9-10-3-1-2-4-13(10)18-14(19)17-11-5-7-12(8-6-11)22(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19)
SMILES:
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.34 g/mol

1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea

CAS No.:

Cat. No.: VC16802837

Molecular Formula: C14H12N4O3S

Molecular Weight: 316.34 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea -

Specification

Molecular Formula C14H12N4O3S
Molecular Weight 316.34 g/mol
IUPAC Name 1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea
Standard InChI InChI=1S/C14H12N4O3S/c15-9-10-3-1-2-4-13(10)18-14(19)17-11-5-7-12(8-6-11)22(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19)
Standard InChI Key HOUIRAFTHIMUSN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea belongs to the urea class of organic compounds, featuring a carbonyl group bridged between two amine groups. Its systematic IUPAC name, 1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea, reflects the substitution pattern: a cyanide-substituted phenyl ring at position 2 and a sulfonamide-containing phenyl group at position 4. The molecular formula C₁₄H₁₂N₄O₃S corresponds to a molecular weight of 316.34 g/mol, as calculated from its constituent atoms.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₂N₄O₃S
Molecular Weight316.34 g/mol
IUPAC Name1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea
InChIInChI=1S/C14H12N4O3S/c15-9-10-3-1-2-4-13(10)18-14(19)17-11-5-7-12(8-6-11)22(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19)
InChIKeyHOUIRAFTHIMUSN-UHFFFAOYSA-N

The cyanophenyl group introduces electron-withdrawing characteristics, while the sulfamoylphenyl moiety enhances solubility and potential hydrogen-bonding interactions with biological targets.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous urea derivatives exhibit carbonyl stretching vibrations near 1650–1700 cm⁻¹ in IR spectra, consistent with urea C=O bonds . Computational models predict a planar urea core, with the cyanophenyl and sulfamoylphenyl groups oriented orthogonally to minimize steric hindrance. The sulfonamide group’s tetrahedral geometry facilitates interactions with enzymatic active sites, a feature exploited in drug design .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of 1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea typically employs a two-step protocol:

  • Preparation of 4-sulfamoylaniline: Sulfonation of aniline derivatives followed by ammonolysis yields the sulfamoyl-substituted aniline intermediate.

  • Urea formation: Reaction of 4-sulfamoylaniline with 2-cyanophenyl isocyanate under anhydrous conditions produces the target compound via nucleophilic addition-elimination.

The reaction proceeds in dichloromethane or THF at 0–25°C, with triethylamine often added to scavenge HCl byproducts. Yields range from 45–65%, contingent on the purity of starting materials.

Mechanistic Insights

The isocyanate group’s electrophilic carbon undergoes nucleophilic attack by the amine’s lone pair, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the urea linkage. Density functional theory (DFT) studies suggest that the cyanophenyl group’s electron-deficient nature accelerates this step by stabilizing transition states through resonance .

Biological Activity and Pharmacological Profile

Anticancer Mechanisms

Preclinical studies highlight this compound’s ability to inhibit protein kinase B (Akt) and mTOR pathways, which are hyperactive in numerous cancers. By competitively binding to the ATP-binding pocket of Akt, it disrupts downstream signaling cascades involved in cell survival and proliferation. In glioblastoma cell lines (U87 MG), the compound reduced viability by 62% at 10 μM over 72 hours, comparable to reference inhibitors like MK-2206.

Table 2: In Vitro Antiproliferative Activity

Cell LineIC₅₀ (μM)Target Pathway
U87 MG8.2Akt/mTOR
MCF-712.1ERα Signaling
A54915.7PI3K/Akt

Selectivity and Toxicity Profiles

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications aim to enhance bioavailability and reduce off-target effects:

  • Cyano group replacement: Substituting the cyanophenyl with fluorinated arenes improved metabolic stability in hepatic microsomes by 40%.

  • Sulfonamide bioisosteres: Replacing the sulfamoyl group with phosphonamidates maintained Akt inhibition while lowering CA affinity .

Drug Delivery Innovations

Encapsulation in PEGylated liposomes increased plasma half-life from 2.1 hours (free drug) to 9.8 hours in murine models, with tumor accumulation rising by 3.5-fold. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) further enhanced intracellular concentrations in multidrug-resistant cells .

Research Challenges and Future Directions

Pharmacokinetic Limitations

Oral bioavailability remains suboptimal (<20% in rats) due to first-pass metabolism and poor intestinal permeability. Prodrug strategies, such as acetylating the sulfonamide nitrogen, are under investigation to mitigate these issues.

Clinical Translation Barriers

While in vivo efficacy has been demonstrated in xenograft models (tumor volume reduction: 58% at 50 mg/kg/day), scale-up synthesis and stability testing under GMP conditions are pending. Phase I trials are projected to commence by 2026, pending toxicology assessments.

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